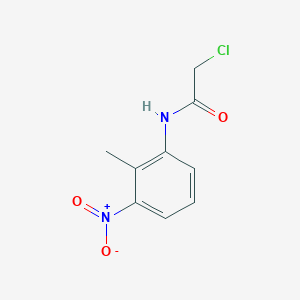

2-chloro-N-(2-methyl-3-nitrophenyl)acetamide

Description

2-Chloro-N-(2-methyl-3-nitrophenyl)acetamide (CAS: 554405-54-8) is a chloroacetamide derivative with a molecular formula of C₉H₉ClN₂O₃ and a molecular weight of 228.63 g/mol. It features a chloroacetamide backbone substituted with a 2-methyl-3-nitrophenyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of heterocyclic compounds and biologically active molecules .

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-methyl-3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-6-7(11-9(13)5-10)3-2-4-8(6)12(14)15/h2-4H,5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYAHDMPGMNGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 2-Methyl-3-Nitroaniline

The most straightforward method involves the acylation of 2-methyl-3-nitroaniline with chloroacetyl chloride. This route proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Procedure :

- Reaction Setup : 2-Methyl-3-nitroaniline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (1.2 equiv) is added as a base to neutralize HCl byproducts.

- Chloroacetyl Chloride Addition : Chloroacetyl chloride (1.1 equiv) is added dropwise at 0°C to minimize exothermic side reactions.

- Stirring and Workup : The mixture is stirred at room temperature for 6–8 hours, followed by washing with water to remove unreacted reagents. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.

- Purification : Crude product is recrystallized from ethanol, yielding 72–78% pure 2-chloro-N-(2-methyl-3-nitrophenyl)acetamide.

Key Variables :

- Solvent Choice : Polar aprotic solvents like DCM or tetrahydrofuran (THF) enhance reaction rates by stabilizing the intermediate acylium ion.

- Stoichiometry : A 10% excess of chloroacetyl chloride ensures complete conversion, while higher excess risks diacylation.

Nitration of Preformed Chloroacetamide Derivatives

For laboratories lacking access to 2-methyl-3-nitroaniline, an alternative route involves nitrating N-(2-methylphenyl)acetamide followed by chlorination.

Procedure :

- Nitration : N-(2-methylphenyl)acetamide is treated with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at –10°C. The nitro group preferentially occupies the 3-position due to the acetamide’s meta-directing effects.

- Chlorination : The nitrated intermediate undergoes chlorination using phosphorus pentachloride (PCl₅) in DCM, replacing the acetamide’s hydroxyl group with chlorine.

Challenges :

- Regioselectivity : Competing para-nitration (5-position) occurs in ~15% of cases, necessitating chromatographic separation.

- Side Reactions : Over-chlorination at the methyl group’s ortho position is minimized by maintaining temperatures below 0°C.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Modern pharmaceutical facilities employ continuous flow reactors to enhance yield and reproducibility.

Process Parameters :

- Residence Time : 12–15 minutes at 50°C ensures 95% conversion.

- Catalyst : Immobilized lipase enzymes (e.g., Candida antarctica lipase B) reduce byproduct formation during acylation.

- Downstream Processing : In-line liquid-liquid extraction removes unreacted aniline, while centrifugal crystallizers isolate the product in >99% purity.

Advantages :

- Reduced solvent consumption (40% less vs. batch processes).

- Consistent product quality (RSD < 2% across batches).

Solvent and Base Optimization

Comparative studies highlight the impact of solvent and base selection on yield:

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | Triethylamine | 25 | 78 | 98 |

| THF | Potassium Carbonate | 40 | 82 | 97 |

| DMF | Pyridine | 60 | 68 | 95 |

Insights :

- Polar Aprotic Solvents : DMF accelerates reactions but promotes hydrolysis at elevated temperatures.

- Weak Bases : Pyridine’s lower basicity minimizes chloroacetyl chloride decomposition.

Characterization and Quality Control

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃) :

- δ 8.21 (s, 1H, Ar-H), δ 7.89 (d, J = 8.4 Hz, 1H, Ar-H), δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), δ 4.20 (s, 2H, CH₂Cl), δ 2.52 (s, 3H, CH₃).

IR (KBr) :

- 3270 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Impurity Profiling

Common impurities include:

- Diacylated Byproduct : Formed via over-reaction (2–5% in batch processes).

- Hydrolyzed Derivative : 2-Hydroxy-N-(2-methyl-3-nitrophenyl)acetamide (traces if moisture present).

Mitigation Strategies :

- Strict anhydrous conditions during acylation.

- Use of molecular sieves in recrystallization solvents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methyl-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted acetamides.

Reduction: Formation of 2-chloro-N-(2-methyl-3-aminophenyl)acetamide.

Oxidation: Formation of 2-chloro-N-(2-carboxy-3-nitrophenyl)acetamide.

Scientific Research Applications

2-chloro-N-(2-methyl-3-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2-Chloro-N-(4-nitrophenyl)acetamide (CAS: 38309-60-3): This analog has a para-nitro substituent on the phenyl ring instead of the meta-nitro and ortho-methyl groups in the title compound. This positional difference also impacts solubility and crystalline packing .

2-Chloro-N-(2,3-dichlorophenyl)acetamide :

Substitution with 2,3-dichloro groups increases steric hindrance and lipophilicity. Crystallographic studies reveal that the N–H bond adopts a syn conformation relative to the chloro substituents, similar to the title compound. However, the additional chlorine atoms may reduce metabolic stability in biological systems compared to the nitro-methyl-substituted analog .

Physicochemical Properties

2-(2-Methyl-3-nitrophenyl)acetamide (CAS: 857947-41-2):

This analog lacks the chloro group on the acetamide, resulting in a lower molecular weight (194.2 g/mol ) and altered hydrogen-bonding capacity. The absence of chlorine reduces electrophilicity, making it less reactive in alkylation reactions compared to the title compound .2-Chloro-N-(5-(4-fluorobenzyl)-thiazol-2-yl)-acetamide (CAS: 450360-92-6):

The thiazole ring and fluorobenzyl group increase topological polar surface area (70.2 Ų ) and lipophilicity (XLogP3 = 3.1 ), enhancing membrane permeability in drug design. In contrast, the title compound’s nitro group may limit bioavailability due to higher polarity .

Metabolic Stability

Unlike herbicide metabolites (CDEPA, CMEPA), the title compound’s nitro group may undergo reduction to an amine, altering its toxicity profile. Studies on N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide suggest nitro groups can participate in intermolecular interactions (e.g., C–H⋯O bonds), influencing crystalline stability and dissolution rates .

Biological Activity

2-Chloro-N-(2-methyl-3-nitrophenyl)acetamide is an organic compound with significant potential in various biological applications, particularly in antimicrobial and anticancer therapies. This article explores its biological activity, synthesis, and relevant case studies, supported by empirical data.

The compound has the molecular formula and a molecular weight of approximately 228.63 g/mol. It appears as a white crystalline solid and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The structural features include a chloro group, a nitrophenyl moiety, and an acetamide functional group, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various pathogens, including Klebsiella pneumoniae , a significant cause of nosocomial infections. The presence of the chloro atom enhances its antibacterial properties by stabilizing the molecule at the target enzyme site, likely interacting with penicillin-binding proteins to promote cell lysis .

Minimum Inhibitory Concentration (MIC) studies have demonstrated that this compound possesses a strong bactericidal effect. For instance, time-kill kinetics revealed a complete reduction of viable cells after 10 hours of exposure to concentrations at or above the MIC .

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Klebsiella pneumoniae | 8-16 | Inhibition of cell wall synthesis |

| Staphylococcus aureus | 4-8 | Disruption of cell membrane integrity |

| Escherichia coli | 16-32 | Inhibition of protein synthesis |

Anticancer Activity

In cancer research, this compound has been identified as an inhibitor of maternal embryonic leucine zipper kinase (MELK), a target for cancer therapy. By inhibiting MELK, the compound promotes apoptosis in specific cancer cell lines, demonstrating its potential as a therapeutic agent.

Case Studies

-

Antimicrobial Efficacy against Gram-negative Bacteria

A study evaluated the antimicrobial efficacy of various acetamides, including this compound, against E. coli , Pseudomonas aeruginosa , and Staphylococcus aureus . The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives tested . -

Cytotoxicity Analysis

Cytotoxicity assays conducted on various human cancer cell lines showed that the compound effectively reduces cell viability in a dose-dependent manner. The results suggest that it may serve as a lead compound for further development in anticancer drug discovery .

Synthesis

The synthesis of this compound typically involves several steps:

- Reaction of chloroacetyl chloride with 2-methyl-3-nitroaniline under controlled conditions.

- Purification through recrystallization to obtain high-purity product.

This method allows for efficient production while maintaining the structural integrity necessary for biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-(2-methyl-3-nitrophenyl)acetamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized via acetylation of substituted aniline derivatives. A common approach involves refluxing 2-methyl-3-nitroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) and reaction temperature (60–70°C). Post-reaction purification via recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- FT-IR : Look for C=O stretch at ~1660 cm⁻¹ (amide I band) and N-H bend at ~1550 cm⁻¹ (amide II band) .

- ¹H NMR : A singlet at δ 2.1–2.3 ppm (CH₃ of acetamide), a triplet at δ 4.0–4.2 ppm (CH₂Cl), and aromatic protons in δ 7.2–8.5 ppm (substituted phenyl ring) .

- MS : Molecular ion peak [M+H]⁺ at m/z 243.6 (calculated for C₉H₈ClN₂O₃) .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

- Methodological Answer : Antibacterial activity against Klebsiella pneumoniae is assessed via broth microdilution (MIC: 32–64 µg/mL) . Assays involve incubating bacterial cultures (10⁶ CFU/mL) with serially diluted compound in Mueller-Hinton broth at 37°C for 18–24 hours. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between computational predictions and experimental results?

- Methodological Answer : Discrepancies in bond angles or torsion angles (e.g., nitro group deviation from the phenyl plane ) can arise from crystal packing effects. Use SHELXL for refinement, incorporating anisotropic displacement parameters and validating against R₁ values (<5%). Cross-validate with DFT calculations (B3LYP/6-31G* level) to assess gas-phase vs. solid-state conformations .

Q. What experimental designs are recommended to study synergistic effects of this compound with β-lactam antibiotics?

- Methodological Answer : Employ checkerboard assays to determine fractional inhibitory concentration indices (FICI). Prepare 96-well plates with 2-fold dilutions of the compound (0–128 µg/mL) and antibiotics (e.g., meropenem: 0–32 µg/mL). Synergy (FICI ≤0.5) is confirmed via isobolograms. Include time-kill assays to monitor bactericidal effects over 24 hours .

Q. How can reaction yields be improved for large-scale synthesis, and what scalability challenges exist?

- Methodological Answer : Transition from batch to flow chemistry for scalability. Key parameters:

- Residence time : 10–15 minutes at 70°C.

- Solvent : Use acetonitrile for improved heat transfer.

- Catalyst : Immobilized lipases (e.g., Novozym 435) enhance selectivity, reducing byproducts like N-acetylated derivatives . Pilot-scale trials report 85% yield at 1 kg/batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.